4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-(benzyloxy)benzaldehyde with 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of enzymes involved in cell division, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used in the synthesis of various organic compounds.
Disilane-bridged architectures: Known for their unique electronic properties.
Fluorine compounds: Widely used in pharmaceuticals and agrochemicals.
Uniqueness
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features and the presence of both triazole and thiol groups
Properties
CAS No. |
478254-60-3 |
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Molecular Formula |
C22H17ClN4OS |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H17ClN4OS/c23-19-8-4-7-18(13-19)21-25-26-22(29)27(21)24-14-16-9-11-20(12-10-16)28-15-17-5-2-1-3-6-17/h1-14H,15H2,(H,26,29)/b24-14+ |
InChI Key |
YVPKMKNRHILFSZ-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NN3C(=NNC3=S)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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